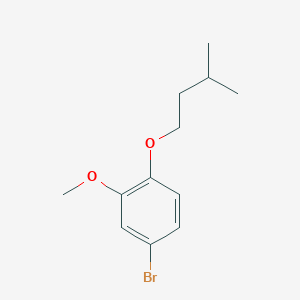

4-Bromoguaiacol, 3-methylbutyl ether

Beschreibung

4-Bromoguaiacol, 3-methylbutyl ether is an alkyl ether derivative of 4-bromoguaiacol (CAS 7368-78-7), a brominated phenolic compound. The parent molecule, 4-bromoguaiacol, has a molecular formula of C₇H₇BrO₂, a molecular weight of 203.03 g/mol, a density of 1.585 g/cm³, and a melting point of 34–37°C . The 3-methylbutyl ether variant introduces an alkyl chain at the phenolic oxygen, altering its physical and chemical properties, such as increased lipophilicity and reduced polarity compared to the parent compound.

Eigenschaften

IUPAC Name |

4-bromo-2-methoxy-1-(3-methylbutoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO2/c1-9(2)6-7-15-11-5-4-10(13)8-12(11)14-3/h4-5,8-9H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHQLNCGPBQODLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=C(C=C1)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromoguaiacol, 3-methylbutyl ether typically involves the bromination of guaiacol followed by etherification. The bromination can be achieved using bromine or a brominating agent such as N-bromosuccinimide in the presence of a catalyst. The etherification step involves the reaction of the brominated guaiacol with 3-methylbutanol in the presence of an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide.

Industrial Production Methods

Industrial production of 4-Bromoguaiacol, 3-methylbutyl ether may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromoguaiacol, 3-methylbutyl ether can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding guaiacol derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Guaiacol derivatives.

Substitution: Various substituted guaiacol ethers depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Bromoguaiacol, 3-methylbutyl ether has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry.

Wirkmechanismus

The mechanism of action of 4-Bromoguaiacol, 3-methylbutyl ether involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the ether group contribute to its reactivity and ability to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Ether Derivatives of 4-Bromoguaiacol

(a) 4-Bromoguaiacol, Trimethylsilyl Ether

- CAS: Not explicitly provided, but referenced with a molecular weight of 1500.10 g/mol .

- Structure: The phenolic -OH is replaced with a trimethylsilyl (TMS) group.

- Properties :

- Higher molecular weight and thermal stability compared to alkyl ethers due to the silyl group.

- Greater susceptibility to hydrolysis under acidic or aqueous conditions, typical of silyl ethers.

- Applications : Likely used as a protecting group in organic synthesis to temporarily mask the hydroxyl group during reactions .

(b) 4-Bromoguaiacol, tert-Butyldimethylsilyl Ether

- CAS : 116-919-3 .

- Structure : Incorporates a bulky tert-butyldimethylsilyl (TBDMS) group.

- Properties :

- Enhanced steric hindrance compared to TMS ethers, increasing resistance to hydrolysis.

- Higher boiling point and lower volatility due to the larger substituent.

- Applications : Common in multi-step syntheses where prolonged stability of the protected hydroxyl group is required .

Table 1: Physical Properties of 4-Bromoguaiacol Derivatives

| Compound | Molecular Weight (g/mol) | Key Functional Group | Stability to Hydrolysis | Volatility |

|---|---|---|---|---|

| 4-Bromoguaiacol (parent) | 203.03 | -OH | Low (free phenol) | Moderate |

| 3-Methylbutyl Ether | ~290 (estimated) | Alkyl ether | High (stable in acid) | Low |

| Trimethylsilyl Ether | 1500.10 | TMS ether | Low (acid-sensitive) | Very low |

| tert-Butyldimethylsilyl Ether | ~350 (estimated) | TBDMS ether | Moderate | Low |

Brominated Alkyl Ethers with Related Structures

(a) 2-Bromo-5-fluorobenzyl Alcohol, 3-Methylbutyl Ether

- CAS: Not explicitly provided, but referenced with a molecular weight of ~424.70 g/mol .

- Structure : Combines a bromo-fluorobenzyl alcohol core with a 3-methylbutyl ether.

- The benzyl alcohol ether differs in aromatic substitution pattern (bromo at position 2 vs. 4 in 4-bromoguaiacol), influencing electronic effects and steric interactions .

(b) 5-Bromo-4-formylguaiacol Derivatives

- Reference : Studied via DFT and MD calculations in .

- Key Parameters: HOMO-LUMO Gap: A smaller gap (e.g., 4.5 eV) indicates higher reactivity, which may differ in 4-bromoguaiacol ethers due to electron-donating alkyl groups. Dipole Moment: Alkyl ethers like the 3-methylbutyl variant likely exhibit lower dipole moments than the parent phenol, reducing solubility in polar solvents .

Reactivity Trends

- Nucleophilic Substitution: The bromine atom in 4-bromoguaiacol derivatives is susceptible to substitution. Alkyl ethers may slightly deactivate the ring compared to the free phenol, slowing reactions like SNAr (nucleophilic aromatic substitution).

- Stability : 3-methylbutyl ethers are more stable under acidic conditions than silyl ethers but may cleave under strong bases or reducing environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.